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Cat. No.: B587403 Get Quote

This guide provides a comparative analysis of Drotaverine, an antispasmodic agent, across

different disease models, primarily focusing on Irritable Bowel Syndrome (IBS) and Primary

Dysmenorrhea. The data presented is compiled from various randomized controlled trials and

meta-analyses to offer an objective overview for researchers, scientists, and drug development

professionals.

Mechanism of Action
Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades

cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, Drotaverine increases

intracellular cAMP levels, which leads to the inactivation of myosin light-chain kinase (MLCK)

and subsequent smooth muscle relaxation.[1][2] This mechanism is distinct from anticholinergic

antispasmodics, and as a result, Drotaverine is generally devoid of their associated side

effects.[3]
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Caption: Mechanism of action of Drotaverine.

I. Drotaverine in Irritable Bowel Syndrome (IBS)
Drotaverine has been extensively studied for its efficacy in managing the abdominal symptoms

of IBS. Clinical trials have compared it against placebo and other active comparators like

mebeverine.
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Comparat
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Key

Efficacy
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Drotaverin

e Group

Comparat

or Group
P-value Citation

Rai et al.

(2014)
Placebo

Patient's

Global

Assessme

nt of Relief

(4 weeks)

85.9%

improved

39.5%

improved
< 0.01 [4]

Rai et al.

(2014)
Placebo

Clinician's

Global

Assessme

nt of Relief

(4 weeks)

82.4%

improved

36.5%

improved
< 0.01 [4]

Rai et al.

(2014)
Placebo

Reduction

in Pain

Severity (4

weeks)

77.7% of

patients

30.6% of

patients
< 0.01 [4][5]

Rai et al.

(2021)

Mebeverin

e

Reduction

in Pain

Severity (4

weeks)

70.4%

reduction

46.1%

reduction
< 0.05 [6]

Rai et al.

(2021)

Mebeverin

e

Improveme

nt in

Quality of

Life (QoL)

Significant

improveme

nt

Less

improveme

nt

< 0.05 [6]

Network

Meta-

Analysis

(2022)

Placebo

Relief of

Abdominal

Pain (Risk

Ratio)

2.71 - - [7]
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Network

Meta-

Analysis

(2022)

Placebo

Relief of

Global IBS

Symptoms

(Risk

Ratio)

2.45 - - [7]

B. Experimental Protocols
1. Study: Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome (Rai et

al., 2014)[4][8]

Design: A multicentric, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: 180 patients who fulfilled the Rome II Criteria for IBS.

Intervention: Drotaverine hydrochloride 80 mg tablet three times a day for 4 weeks.

Control: Placebo tablet three times a day for 4 weeks.

Primary Outcome Measures:

Abdominal Pain: Assessed weekly using a Visual Analog Scale (VAS) for pain frequency

and severity.

Stool Frequency: Measured weekly.

Secondary Outcome Measure: Subject Global Assessment of Relief (SGA) of IBS symptoms

at the end of the study.

Statistical Analysis: Mann-Whitney U-test, Wilcoxon signed-ranks test, and McNemar tests

were used for analysis.

2. Study: Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in

irritable bowel syndrome (Rai et al., 2021)[6]

Design: A randomized, double-blind, controlled study.

Patient Population: Patients diagnosed with IBS.
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Intervention: Drotaverine.

Control: Mebeverine.

Primary Outcome Measures:

Pain relief (frequency and severity).

Stool consistency and frequency.

Overall assessment of global improvement in symptoms.

Quality of life scores.
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Caption: Typical workflow for a randomized controlled trial of Drotaverine in IBS.

II. Drotaverine in Primary Dysmenorrhea
Drotaverine is also utilized for the management of pain associated with primary dysmenorrhea.

Studies have compared its analgesic efficacy to non-steroidal anti-inflammatory drugs

(NSAIDs) like ibuprofen and in combination with other analgesics.
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Drotaverin
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Comparat

or Group
P-value Citation

Dehdezi et

al.

Ibuprofen

(400 mg)

Assessme

nt of

Efficacy

(Excellent/

Good)

41.8% 68.6% - [9][10]

Dehdezi et

al.

Ibuprofen

(400 mg)

Maximum

Pain

Decrease

(on 4-point

scale)

-1.2 (at 4th

hour)

-1.7 (at 3rd

hour)
- [9][10]

Pareek et

al. (2010)

Aceclofena

c (100 mg)

Total Area

Under Pain

Relief over

4h

(TOPAR/4)

24.0

(Aceclofen

ac +

Drotaverin

e)

18.54 0.000 [11]

Pareek et

al. (2010)

Aceclofena

c (100 mg)

Total Area

Under Pain

Relief over

8h

(TOPAR/8)

40.3

(Aceclofen

ac +

Drotaverin

e)

35.2 0.003 [11]

Pareek et

al. (2010)

Aceclofena

c (100 mg)

Patient's

Global

Efficacy

Evaluation

Significantl

y superior

for

combinatio

n

- 0.002 [11]

B. Experimental Protocols
1. Study: Comparative efficacy and tolerability of drotaverine 80 mg and ibuprofen 400 mg in

patients with primary dysmenorrhoea (Protocol DOROTA)[9][10]
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Design: A multicenter, randomized, double-blind, phase III study in two parallel groups.

Patient Population: 345 women (18-35 years) with primary dysmenorrhea, experiencing

moderate to severe pain in the last 3 cycles.

Intervention: Drotaverine 80 mg.

Control: Ibuprofen 400 mg.

Primary Outcome Measures:

Pain Intensity: Assessed on a 4-point categorical scale (0=none to 3=severe) at baseline

and at 0.5, 1, 2, 3, 4, 5, and 6 hours post-dose.

The weighted sum of pain intensity differences over the 6-hour observation period (SPID-

6) was calculated.

Secondary Outcome Measure: Patient's global assessment of efficacy and tolerability

(excellent, good, fair, poor).

2. Study: Efficacy and safety of aceclofenac and drotaverine fixed-dose combination (Pareek et

al., 2010)[11]

Design: A double-blind, double-dummy, randomized, comparative, multicentric study.

Patient Population: 200 women (18-35 years) with primary dysmenorrhea.

Intervention: Fixed-dose combination of Aceclofenac 100 mg and Drotaverine 80 mg, twice

daily for up to 3 days.

Control: Aceclofenac 100 mg alone, twice daily for up to 3 days.

Primary Outcome Measures: Total area under pain relief (PR) score up to 4 and 8 hours

(TOPAR/4 and TOPAR/8).

Secondary Outcome Measures: Pain-intensity difference (PID), sum of PID over 4 and 8

hours (SPID/4 and SPID/8), and global evaluations by patient and investigator.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20554370/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drotaverine

Irritable Bowel
Syndrome (IBS)

Primary
Dysmenorrhea

Placebo
Superior Efficacy

(Pain & Global Symptoms)

Mebeverine

Superior Efficacy
(Pain & QoL)

Ibuprofen

Less Efficacious
(Slower Onset)

Aceclofenac
(Combination)

Superior Efficacy
(As Combination)

Click to download full resolution via product page

Caption: Comparative efficacy of Drotaverine in different disease models.

Summary and Conclusion
The compiled data indicates that Drotaverine is a potent and well-tolerated antispasmodic

agent effective in treating conditions characterized by smooth muscle spasms.

In Irritable Bowel Syndrome, Drotaverine demonstrates superior efficacy compared to both

placebo and mebeverine in alleviating abdominal pain, improving global symptoms, and

enhancing the quality of life.[4][6][7]

In Primary Dysmenorrhea, while Drotaverine is effective, studies suggest that potent NSAIDs

like ibuprofen may offer faster and greater pain relief.[9][10] However, when used in a fixed-

dose combination with an NSAID like aceclofenac, it provides significantly superior pain relief

compared to the NSAID alone, highlighting its valuable synergistic effect.[11]

The choice of Drotaverine, either as a monotherapy or in combination, should be guided by the

specific clinical context, the severity of symptoms, and the underlying pathophysiology of the

disease model being investigated. Its favorable safety profile, particularly the lack of

anticholinergic effects, makes it a valuable alternative to other spasmolytic agents.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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